molecular formula C4H6O3 B015435 (S)-3-Hydroxydihydrofuran-2(3H)-one CAS No. 52079-23-9

(S)-3-Hydroxydihydrofuran-2(3H)-one

Cat. No.: B015435
CAS No.: 52079-23-9
M. Wt: 102.09 g/mol
InChI Key: FWIBCWKHNZBDLS-VKHMYHEASA-N
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Description

(S)-3-Hydroxydihydrofuran-2(3H)-one is a chiral organic compound with a molecular formula of C4H6O3 It is a derivative of dihydrofuran and contains a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of butantriol under acidic conditions. The process typically includes the following steps :

    Preparation of Dimethyl Malate: L-malic acid is dissolved in methanol and thionyl chloride, followed by heating to room temperature. The solution is then refluxed, and the pH is adjusted to 7-8 using an alkali. The resulting solution is extracted, dried, filtered, and concentrated to obtain dimethyl malate.

    Reduction to Butantriol: Dimethyl malate is reduced using a lithium chloride/borohydride/lower alcohol system to produce butantriol.

    Cyclization: Butantriol is cyclized at high temperature in the presence of p-toluene sulfonic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dihydrofuran-2(3H)-one.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Dihydrofuran-2(3H)-one

    Reduction: Tetrahydrofuran derivatives

    Substitution: Halogenated or alkylated dihydrofuran derivatives

Scientific Research Applications

(S)-3-Hydroxydihydrofuran-2(3H)-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of chiral drugs and as a building block for active pharmaceutical ingredients (APIs).

    Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A fully saturated analog of (S)-3-Hydroxydihydrofuran-2(3H)-one, commonly used as a solvent and in polymer synthesis.

    Dihydrofuran: A related compound without the hydroxyl group, used in organic synthesis.

    γ-Butyrolactone: A structurally similar compound with a lactone ring, used as a solvent and in the synthesis of pharmaceuticals.

Uniqueness

This compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(3S)-3-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBCWKHNZBDLS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326822
Record name (S)-3-Hydroxydihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52079-23-9
Record name 2-Hydroxy-gamma-butyrolactone, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Hydroxydihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does human paraoxonase (PON1) show stereospecificity towards (S)-3-Hydroxydihydrofuran-2(3H)-one?

A1: Yes. The research clearly states that PON1 demonstrates stereospecificity when hydrolyzing this compound, with the S enantiomer being hydrolyzed 5 to 9 times faster than the R form []. This highlights the enzyme's ability to differentiate between enantiomers and suggests a specific interaction between the active site of PON1 and the spatial arrangement of atoms in this compound.

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